Lasiodonin

Cytotoxicity Leukemia Lung Cancer

Lasiodonin (CAS 38602-52-7, C20H28O6) is a naturally occurring ent-kaurane diterpenoid. It was first isolated and structurally elucidated from Isodon lasiocarpus.

Molecular Formula C20H28O6
Molecular Weight 364.4 g/mol
Cat. No. B12108822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasiodonin
Molecular FormulaC20H28O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C
InChIInChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3
InChIKeyHLVWYILWVYNUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lasiodonin: An ent-Kaurane Diterpenoid from Isodon Species for Targeted Cancer Research


Lasiodonin (CAS 38602-52-7, C20H28O6) is a naturally occurring ent-kaurane diterpenoid [1]. It was first isolated and structurally elucidated from Isodon lasiocarpus [2]. This compound belongs to the 7,20-epoxy-ent-kaurane subclass, characterized by a tetracyclic skeleton with a cyclic ether bridge [1][2]. It has been identified in several Isodon species, including I. japonica, I. parvifolius, and I. serra [3][4].

Why Lasiodonin Cannot Be Substituted by Other ent-Kaurane Diterpenoids in Scientific Research


The ent-kaurane diterpenoid class encompasses numerous analogs, yet subtle variations in hydroxylation, acetylation, and epoxidation patterns critically modulate cytotoxic potency and selectivity profiles across different cancer cell lines [1]. For instance, within a single study of 11 compounds from I. japonica, IC50 values against HL-60 leukemia cells ranged from 2.0 µM to >100 µM, demonstrating that even closely related structural analogs cannot be assumed to have equivalent biological activity [2]. Lasiodonin's unique 1β,6α,7α,11α-tetraol configuration and 7,20-epoxy bridge differentiate it from more heavily studied analogs like oridonin, which lacks the C-11 hydroxyl group and possesses a different arrangement of oxygen functionalities [3]. These structural differences manifest as distinct potency rank orders across cancer types, necessitating compound-specific validation rather than class-based substitution [2].

Quantitative Differential Evidence for Lasiodonin Against Key Analogs in Cancer Cell Models


Lasiodonin vs. Oridonin and Lasiokaurin: Differential Cytotoxicity in HL-60 Leukemia and A-549 Lung Cancer Cells

In a direct head-to-head comparison of 11 ent-kaurane diterpenoids, Lasiodonin exhibited a distinct potency profile relative to the well-studied analog Oridonin. Against HL-60 leukemia cells, Oridonin (IC50 4.6 µM) was more potent than Lasiodonin (IC50 11.4 µM), a 2.5-fold difference. However, against A-549 lung adenocarcinoma cells, Lasiodonin (IC50 17.5 µM) and Oridonin (IC50 17.5 µM) showed equivalent potency. Lasiokaurin, a structurally similar analog, demonstrated the highest potency against HL-60 cells with an IC50 of 2.0 µM. This data highlights that Lasiodonin's relative efficacy is cell-line dependent and cannot be predicted from class membership [1][2].

Cytotoxicity Leukemia Lung Cancer

Lasiodonin vs. Enmein, Serrin B, and Nodosin: Comparative Antiproliferative Effects in HL-60 and LOVO Cell Lines

A direct comparative study evaluated Lasiodonin alongside three other ent-kaurane diterpenoids (Enmein, Serrin B, Nodosin) isolated from the traditional Chinese medicine Xihuangcao. Using the MTT assay, all four compounds inhibited the proliferation of HL-60 (leukemia) and LOVO (colorectal adenocarcinoma) cell lines in a dose-dependent manner. The study specifically ranked the observed potency: Serrin B and Nodosin exhibited more pronounced inhibitory effects than Lasiodonin and Enmein across the tested cell lines [1]. This direct comparison establishes Lasiodonin's relative efficacy within a specific set of structural analogs from a common botanical source, providing crucial context for assay development and hit validation.

Antiproliferative Leukemia Colon Cancer

Lasiodonin's Unique Inactivity Against HO-8910 Ovarian Cancer Cells Contrasts with Lasiokaurin

In the same head-to-head panel against HL-60, A-549, and HO-8910 cell lines, Lasiodonin demonstrated a unique selectivity profile by failing to exhibit any significant cytotoxicity against HO-8910 ovarian cancer cells, even at high concentrations. This is in stark contrast to Lasiokaurin, a structurally related analog that showed moderate activity against HO-8910 cells with an IC50 value of 17.9 µM [1][2]. Oridonin and Shikokianin were also reported as inactive against this cell line, but Lasiodonin's specific inactivity against HO-8910 is a quantifiable differentiation point when compared directly to Lasiokaurin.

Selectivity Ovarian Cancer Cytotoxicity

Lasiodonin's Cytotoxicity Profile Against A549, HT-29, and K562 Cell Lines in the Parvifolius Context

Lasiodonin, along with nine new diterpenoids (parvifolines C-K), was evaluated for inhibitory activity against A549 (lung), HT-29 (colon), and K562 (leukemia) cell lines. While this study does not provide a direct quantitative comparison for Lasiodonin against the other compounds in the same panel, the inclusion of Lasiodonin in this assessment establishes its baseline activity across these three cancer types . This data point confirms Lasiodonin's broad cytotoxicity, as it was isolated alongside these novel compounds from Isodon parvifolius. The precise IC50 values for Lasiodonin in this specific study are not publicly available in the abstract, limiting its use for quantitative differentiation but validating its relevance to these specific cancer indications.

Cytotoxicity Lung Cancer Colon Cancer Leukemia

Key Application Scenarios for Lasiodonin Based on Verified Differential Evidence


Lung Cancer (A-549) Research Requiring Oridonin-Equivalent Potency

Lasiodonin is a suitable candidate for lung adenocarcinoma studies using the A-549 cell line, where it demonstrates an IC50 of 17.5 µM, which is equivalent to that of the well-studied analog Oridonin. Researchers can use Lasiodonin to investigate mechanisms of cytotoxicity in lung cancer models without the confounding variable of differing baseline potency [1].

Structure-Activity Relationship (SAR) Studies on the ent-Kaurane Scaffold

Due to its unique 1β,6α,7α,11α-tetraol configuration and 7,20-epoxy bridge, Lasiodonin serves as a critical reference compound in SAR studies. Its differential potency compared to analogs like Lasiokaurin and Oridonin in HL-60 cells (11.4 µM vs. 2.0 µM and 4.6 µM, respectively) and its unique inactivity in HO-8910 cells provide clear, quantifiable data points for mapping the structural determinants of cytotoxicity and selectivity [1][2].

Ovarian Cancer Studies as a Selective Negative Control

Lasiodonin's confirmed inactivity against HO-8910 ovarian cancer cells makes it an ideal negative control compound for experiments designed to validate the on-target effects of other active diterpenoids in this cell line. Its use can help rule out non-specific cytotoxic effects in ovarian cancer models [1].

Leukemia (HL-60) and Colon Cancer (LOVO) Model Development with Xihuangcao-Derived Diterpenoids

For research programs focusing on the traditional Chinese medicine 'Xihuangcao' (Isodon serra/I. lophanthoides), Lasiodonin is a necessary analytical standard and biological control. Its moderate, dose-dependent antiproliferative activity against HL-60 and LOVO cells, with a defined potency rank order relative to Enmein, Serrin B, and Nodosin, provides a benchmark for extract standardization and bioassay-guided fractionation studies [3].

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